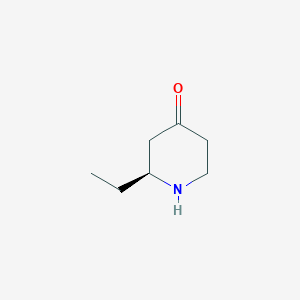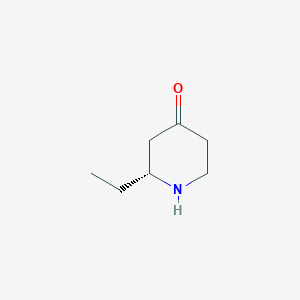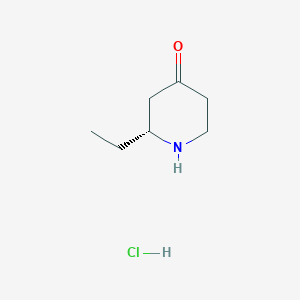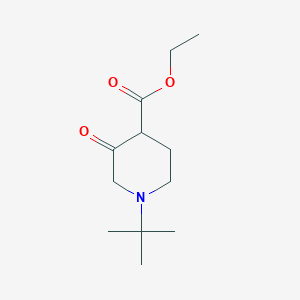![molecular formula C6H9NO B8189220 6-Aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189220.png)
6-Aza-bicyclo[3.1.1]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aza-bicyclo[311]heptan-3-one is a heterocyclic compound characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-bicyclo[3.1.1]heptan-3-one can be achieved through several methods. One notable approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another method utilizes mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of photocatalytic conditions and readily available starting materials makes these methods promising for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Aza-bicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for diverse reactivity, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-hydroxyphthalimide esters, photocatalysts, and reducing agents. The conditions for these reactions often involve mild temperatures and the use of light to drive photocatalytic processes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the introduction of heterocycles at the bridgehead position can yield a variety of heterocycle-substituted bicyclo[3.1.1]heptanes .
Aplicaciones Científicas De Investigación
6-Aza-bicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s reactivity and structural features make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-Aza-bicyclo[3.1.1]heptan-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds, potentially leading to improved physicochemical properties . This mimicry can influence various biological pathways and interactions, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
6-Aza-bicyclo[3.1.1]heptan-3-one can be compared with other similar compounds, such as bicyclo[3.1.1]heptanes and 3-azabicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their specific reactivity and applications. For example, bicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds, similar to this compound the presence of the nitrogen atom in 6-Aza-bicyclo[31
Conclusion
6-Aza-bicyclo[311]heptan-3-one is a compound of significant interest in various fields of scientific research Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science
Propiedades
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-4-1-5(3-6)7-4/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBCWKNPDUCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-O-benzyl 4-O-ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189178.png)
![cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8189190.png)
![3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid benzyl ester](/img/structure/B8189206.png)


![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
![6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189227.png)
![3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester](/img/structure/B8189233.png)
![(R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8189236.png)
